Regioisomeric Position (meta vs. para) Dictates Binding Affinity in Carbonic Anhydrase Isoforms
A systematic study of benzenesulfonamides bearing benzimidazole moieties demonstrated that para-substituted derivatives (e.g., CAS 941901-72-0, the 4-position regioisomer of the target) exhibit significantly higher binding potency toward multiple human CA isoforms than their meta-substituted counterparts [1]. The target compound CAS 941951-79-7 is a meta-substituted sulfonylacetamide; if it follows the same regioisomeric trend observed in the sulfonamide series, its CA binding affinity is expected to be markedly lower than the para-analog. However, no direct thermal shift assay data are available for the target compound itself to confirm this inference.
| Evidence Dimension | Binding affinity (thermal shift ΔTm) to recombinant human CA isoforms |
|---|---|
| Target Compound Data | No published data |
| Comparator Or Baseline | Para-substituted benzenesulfonamide-benzimidazoles (nanomolar affinity); meta-substituted analogs (significantly reduced or undetectable affinity) |
| Quantified Difference | Qualitative trend only; para >> meta in direct benzenesulfonamide series |
| Conditions | ThermoFluor® thermal shift assay against recombinant human CA I, II, VII, XII, XIII [1] |
Why This Matters
For CA-targeted research, selecting the wrong regioisomer can result in a completely inactive probe, invalidating SAR campaigns.
- [1] Kišonaitė M, Zubrienė A, Čapkauskaitė E, et al. Benzenesulfonamides with benzimidazole moieties as inhibitors of carbonic anhydrases I, II, VII, XII and XIII. J Enzyme Inhib Med Chem. 2014;29(1):124-131. View Source
